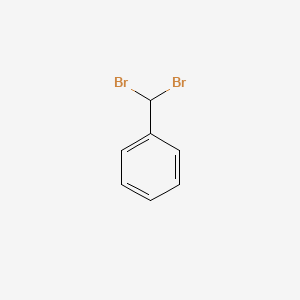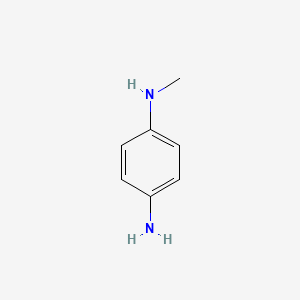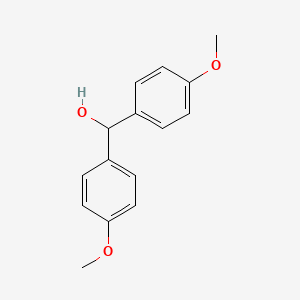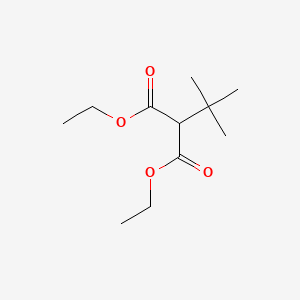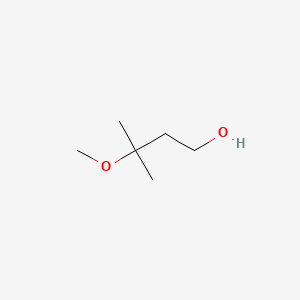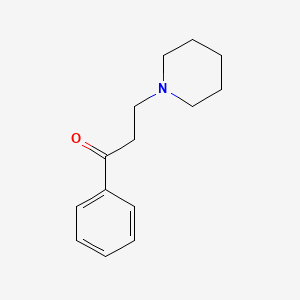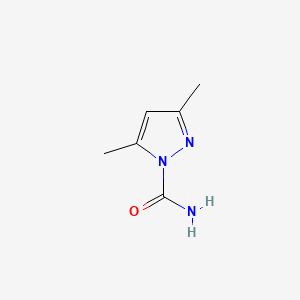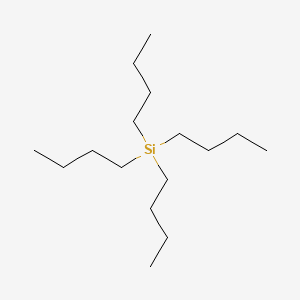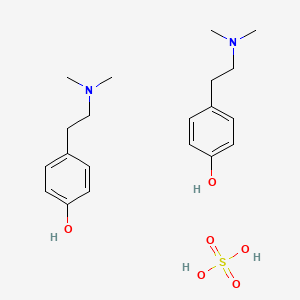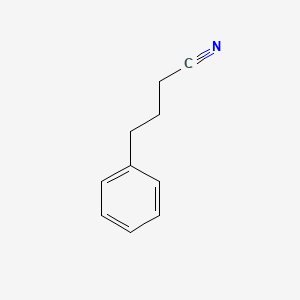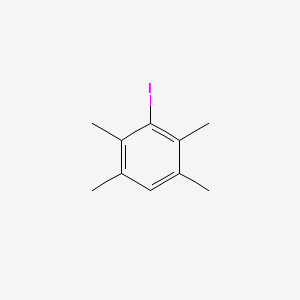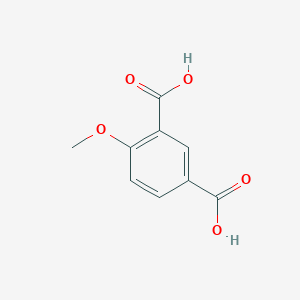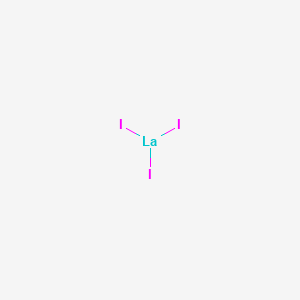
碘化镧
描述
Lanthanum iodide is an inorganic compound composed of lanthanum and iodine, with the chemical formula LaI₃. It is known for its high solubility in water and deliquescent nature, meaning it can absorb moisture from the air. Lanthanum iodide is primarily used in various scientific and industrial applications due to its unique properties.
科学研究应用
Lanthanum iodide has several applications in scientific research:
Optical Applications: Lanthanum iodide is used in the development of lanthanide-doped materials for optical applications, including light-emitting diodes, display devices, and optical temperature sensors.
Nanotechnology: Lanthanum iodide encapsulated within single-walled carbon nanotubes has been studied for its unique crystallization properties.
Biomedical Applications: Lanthanum iodide is explored for its potential in biomedical imaging and theranostics.
作用机制
Target of Action
Lanthanum iodide is an inorganic compound that primarily targets the formation of photoluminescent complexes when it reacts with certain organic compounds . It is also used as a starting material for amide and cyclopentadienyl complexes of lanthanum .
Mode of Action
Lanthanum iodide interacts with its targets by forming chemical bonds. For instance, anhydrous lanthanum iodide reacts with tetrahydrofuran to form a photoluminescent complex, with an average Lanthanum-Iodine bond length of 3.16 Å .
Biochemical Pathways
It is known that lanthanum iodide can react with lanthanum metal under an argon atmosphere to form the mixed-valence compound la2i5 . This suggests that lanthanum iodide may participate in redox reactions.
Pharmacokinetics
It is known that lanthanum iodide is very soluble in water and is deliquescent . This suggests that it could be rapidly absorbed and distributed in an aqueous environment.
Result of Action
The primary result of lanthanum iodide’s action is the formation of photoluminescent complexes when it reacts with certain organic compounds . These complexes can emit light when excited, making them useful in various applications, including lighting and display technologies.
Action Environment
The action of lanthanum iodide can be influenced by environmental factors such as temperature and the presence of other chemical species. For instance, the reaction of lanthanum iodide with lanthanum metal to form La2I5 occurs at a temperature of 1225 K under an argon atmosphere . Furthermore, the solubility and deliquescence of lanthanum iodide suggest that its action may be influenced by the presence of water .
生化分析
Biochemical Properties
Lanthanum iodide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves its ability to form complexes with tetrahydrofuran, resulting in a photoluminescent complex, LaI₃(THF)₄. This complex can serve as a starting material for the synthesis of amide and cyclopentadienyl complexes of lanthanum . Additionally, lanthanum iodide can interact with various enzymes and proteins, potentially influencing their activity and stability. The nature of these interactions is often characterized by the formation of coordination complexes, which can alter the conformation and function of the biomolecules involved.
Cellular Effects
Lanthanum iodide has been shown to affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, lanthanum iodide can modulate calcium signaling pathways by acting as a calcium channel blocker. This can lead to changes in intracellular calcium levels, which in turn affect various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. Additionally, lanthanum iodide may influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of lanthanum iodide involves its interactions with biomolecules at the molecular level. Lanthanum iodide can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its ability to block calcium channels can inhibit the influx of calcium ions into cells, thereby affecting calcium-dependent processes. Furthermore, lanthanum iodide can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum iodide can change over time due to factors such as stability and degradation. Lanthanum iodide is known to be deliquescent, meaning it can absorb moisture from the air and dissolve in it. This property can affect its stability and the consistency of its effects in experimental setups. Long-term studies have shown that lanthanum iodide can have sustained effects on cellular function, although its stability may decrease over time, leading to potential degradation products that could influence experimental outcomes .
Dosage Effects in Animal Models
The effects of lanthanum iodide vary with different dosages in animal models. At low doses, lanthanum iodide may exhibit beneficial effects, such as modulation of calcium signaling and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity to organs such as the kidneys and liver. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of lanthanum iodide in biomedical applications .
Metabolic Pathways
Lanthanum iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with calcium-dependent enzymes can influence pathways such as glycolysis and the citric acid cycle. By modulating the activity of these enzymes, lanthanum iodide can alter the overall metabolic state of cells, affecting energy production and biosynthetic processes. Additionally, lanthanum iodide may impact the levels of specific metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of lanthanum iodide within cells and tissues are mediated by specific transporters and binding proteins. Lanthanum iodide can be taken up by cells through calcium channels and other transport mechanisms, leading to its accumulation in specific cellular compartments. Once inside the cell, lanthanum iodide can interact with various biomolecules, influencing its localization and activity. The distribution of lanthanum iodide within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
Lanthanum iodide exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, lanthanum iodide may localize to the endoplasmic reticulum or mitochondria, where it can interact with calcium-dependent enzymes and proteins. This subcellular localization is important for understanding the precise mechanisms by which lanthanum iodide exerts its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Lanthanum iodide can be synthesized through several methods:
- Lanthanum metal reacts with mercury(II) iodide to form lanthanum iodide and mercury:
Reaction with Mercury(II) Iodide: 2La+3HgI2→2LaI3+3Hg
Lanthanum metal can also react directly with iodine to produce lanthanum iodide:Direct Reaction with Iodine: 2La+3I2→2LaI3
Lanthanum oxide can be dissolved in hydroiodic acid to form lanthanum iodide, although this method may lead to hydrolysis and the formation of polymeric hydroxy species:Dissolution in Hydroiodic Acid: La2O3+6HI→2LaI3+3H2O
Industrial Production Methods: Industrial production of lanthanum iodide typically involves the direct reaction of lanthanum metal with iodine due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the product.
Types of Reactions:
- Lanthanum iodide can be reduced by metallic sodium to form lanthanum monoiodide:
Reduction: LaI3+2Na→LaI+2NaI
Lanthanum iodide reacts with tetrahydrofuran to form a photoluminescent complex:Formation of Complexes: LaI3+4THF→LaI3(THF)4
Common Reagents and Conditions:
Reducing Agents: Metallic sodium is commonly used as a reducing agent.
Solvents: Tetrahydrofuran is used to form complexes with lanthanum iodide.
Major Products:
Lanthanum Monoiodide: Formed through reduction.
Photoluminescent Complexes: Formed through reactions with organic solvents like tetrahydrofuran.
相似化合物的比较
Lanthanum iodide is unique among lanthanide iodides due to its specific properties and applications. Similar compounds include:
- Cerium(II) Iodide (CeI₂)
- Praseodymium(II) Iodide (PrI₂)
- Gadolinium(II) Iodide (GdI₂)
These compounds share similar chemical properties but differ in their specific applications and reactivity. Lanthanum iodide’s high solubility and deliquescent nature make it particularly useful in optical and biomedical applications .
属性
IUPAC Name |
triiodolanthanum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.La/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKBXWMMXCGRBA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[La](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LaI3, I3La | |
| Record name | lanthanum(III) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065640 | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6189 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13813-22-4 | |
| Record name | Lanthanum iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


